Journal Name:International Journal of Mechanics and Materials in Design
Journal ISSN:1569-1713
IF:3.561
Journal Website:http://www.springer.com/engineering/mechanics/journal/10999
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:41
Publishing Cycle:
OA or Not:Not
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.commatsci.2023.112365
The structural, magnetic and electronic properties of Mn2YSn (Y=Sc, Ti, and V) Heusler alloys under applied hydrostatic pressure are studied by the first-principle calculations and Monte Carlo simulations. We find that two magnetic reference states with low and high magnetic moment at the low and high crystal lattice volume, respectively, can coexist together due to the almost equal energy under applied pressure of 3.4, −2.9 and −3.25 GPa for Mn2ScSn, Mn2TiSn, and Mn2VSn, correspondingly. The positive/negative pressure correspond to the uniform lattice contraction/expansion. We show that for all compounds, the low magnetic state (LMS) is characterized by the almost half-metallic behavior and it is maintained against hydrostatic pressure. However, the electronic structure of the high magnetic state (HMS) takes on a metallic character. For HMS, the magnetic exchange parameters and Curie temperatures are found to be sufficiently larger values as compared to those of LMS. To identify stable phases at given pressures, the phase diagrams are constructed. The pressure-induced switching mechanism between almost half-metallic and metallic states with different magnetization is proposed.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.commatsci.2023.112377
First-principles molecular dynamics simulations were used to investigate pressure- and temperature-induced phase transitions in different TaN polymorphs. The driving forces and intermediate structures were established for the CoSn-like TaN (ε phase) to WC-type TaN (θ phase) and ε to NaCl type-TaN (δ phase) structural transformations that were observed in experiments and for the θ to hP4-194, θ to cP2-221, δ to cP2-221 and δ to tP4-129 phase transitions that were predicted in this investigation. Other possible TaN polytypes were systematically investigated and five new prospective phases were found: oP8-25, oP12-25, hP8-194, tP8-105 and tI8-109. All new structures are thermodynamically, dynamically and mechanically stable, and their formation energy is only slightly higher than that of the θ phase (by 0.014–0.032 eV/atom). The relative stability, electronic structure, chemical bonding, vibrational spectra, elastic moduli and their spatial anisotropy, Vickers hardness, fracture toughness, Debye temperature and optical properties (real and imaginary parts of the dielectric function, reflectivity spectrum) of the tantalum mononitrides mentioned above were systematically calculated and discussed. The oP12-25, tP8-105 and tI8-109 novel phases exhibit the Vickers hardness (33.1–34.2 GPa), fracture toughness (5.52–5.59 MPa m1/2) and Debye temperatures (609.7–616.1 K) that are higher compared to those of the known TaN structures. The TaN polytypes with the strong Ta-N bonds with minimal fraction of ionicity were found to possess the best mechanical properties. Further experimental investigations are highly desirable to confirm the results presented in this paper.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.commatsci.2023.112383
The paper presents results of atomistic simulations of hardening in model bcc iron-based alloys due to secondary phase precipitates formation. The simulations are based on shear stress relaxation technique and experimental data on morphology of precipitates. Atomistic methods were developed to reproduce the shear strength of bcc iron-based materials. The large-scale atomistic simulations were carried out for model binary alloys: Fe–Cr imitating low-carbon ferritic and ferritic–martensitic steels and Fe–Cu imitating low-carbon bainitic steel. A representative set of atomic structures is compiled with account for the chemical composition and concentration and size of secondary phase, comparable with those in steels of the considered classes and available experimental data on radiation and thermal induced precipitation. Obtained results on hardening were verified against experimental data and the dispersed barrier hardening model.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.commatsci.2023.112354
Sampling potential energy surface (PES) is critical for many problems in materials science, chemistry, physics, and biology and requires highly efficient saddle point searches (SPS). In the study, we introduce the concept of dynamic active volume (DAV) in addition to the active volume in self-evolving atomistic kinetic Monte Carlo (SEAKMC). The DAV method has further reduced the dimensionality of the PES at the elevation stage of a SPS. At the subsequent converging stage, the dynamic boundary in DAV is lifted to allow the system to converge to the right location of a saddle point. Coupled with the dimer method, the DAV method not only significantly reduces the time cost for a given search attempt, but also dramatically increases the probability of finding relevant saddle points for PES sampling. A Python software package within the framework SEAKMC (SEAKMC_py) with the DAV method has been developed.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.commatsci.2023.112359
We have investigated atomic transport properties in a simple two-component solid-state material using molecular dynamics simulations. This model system is composed of a lattice element and a solute. The former is modeled after carbon, which forms a covalent diamond lattice that provides the supporting structure for the solute, which interacts with carbon and with itself via Lennard-Jones potentials. The size of the solute species is systematically varied while maintaining a constant system volume. The change in solute particle size is quantified using an atomic packing fraction, which is used as a mediator variable to find relationships between the internal pressure of the system, its vibrational properties, and the change in diffusivity of the mobile species. The data imply a causal relationship between structural instabilities, reflected in the internal pressure and compressibility curves, the vibrational spectra, and the onset of a diffusive regime manifest in an increase in atomic mobility by orders of magnitude.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.commatsci.2023.112363
Compared to their non-porous counterparts, metallic foams are known to exhibit improved functionality (e.g., damping capacity) when subjected to high-speed impact loading. Here, we report the results of a molecular dynamics study of bicontinuous nanoporous gold (NPG) subjected to impact loading. Additionally, we investigate the effects of a heterogeneous impact zone on the fate of a witness specimen initially protected by an NPG target. A cube-shaped flyer object (L0= 408.6 Å) composed of full-density f.c.c. gold (FDG) strikes with impact speed Uflyer= 1.0 km s−1 an initially stationary equal-sized NPG target, which subsequently transmits a dispersed shock wave into a protected FDG witness specimen located at the downstream end of the target. The NPG target is stochastic, with porosity ϕ= 0.5 and mean ligament diameter D¯L=64±6 Å. A corresponding simulation for an FDG target serves as a baseline case. As anticipated, the sharp, planar shock imparted by the FDG flyer rapidly becomes highly curved and broadened along the shock direction in the NPG target. Intense plastic and convective flows (ejecta and jetting) lead to spatially heterogeneous mass flow and energy localization, which persist across the entire length of the NPG target studied. Whereas the shock transmitted by the FDG target leaves the witness specimen intact and essentially undamaged, the heterogeneous stress and flow fields imparted by the NPG target results in destruction of the witness. Independent simulations for the same cube-shaped NPG target shocked on the three statistically equivalent {1 0 0} target faces reveal modest run-to-run variability in the target and witness responses. The difference in the effects of the NPG and FDG targets on the witness response motivates additional study of the failure evolution inside the witness. It appears from the preliminary results that the porous-nonporous interface might induce a failure pattern that, in some aspects, resembles failure waves observed in brittle solids.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.commatsci.2023.112346
The buckling behavior of vertically aligned carbon nanotube (VACNT) bundles with a characterized waviness ratio was studied using the principle of sinusoidal waves. A MATLAB algorithm was used to generate bundles with a user-specified waviness ratio, and 12 VACNT models were used under a constant strain of 0.01/ps uniaxial compression with three variable parameters: waviness ratio, number of VACNTs within the bundle, and presence of van der Waals interactions; moreover, the findings suggest that these parameters significantly influenced the critical buckling stress (σcomp) and buckling behavior of the bundle. Increasing the waviness resulted in a significant reduction of approximately 59.96% between a bundle with no waviness and a bundle with a waviness ratio of 0.33. Including van der Waals interactions played a critical role in strengthening the overall VACNT bundle, whereas eliminating them changed the buckling pattern and behavior of the bundles, furthermore, increasing the number of VACNTs in a bundle increased the critical buckling stress of the overall bundle. This study provides insight into the structural behavior of VACNT bundles, which is expected to impact the design of any system in which the collective mechanical behavior of the VACNT bundles is critical. These findings can improve the study of composite materials in lithium-ion batteries for high-capacity CNT composite anodes.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.commatsci.2023.112340
The increased energy and power density required in modern electronics poses a challenge for designing new dielectric polymer materials with high energy density while maintaining low loss at high applied electric fields. Recently, an advanced computational screening method coupled with hierarchical modelling has accelerated the identification of promising high energy density materials. It is well known that the dielectric response of polymeric materials is largely influenced by their phases and local heterogeneous structures as well as operational temperature. Such inputs are crucial to accelerate the design and discovery of potential polymer candidates. However, an efficient computational framework to probe temperature dependence of the dielectric properties of polymers, while incorporating effects controlled by their morphology is still lacking. In this paper, we propose a scalable computational framework based on reactive molecular dynamics with a valence-state aware polarizable charge model, which is capable of handling practically relevant polymer morphologies and simultaneously provide near-quantum accuracy in estimating dielectric properties of various polymer systems. We demonstrate the predictive power of our framework on high energy density polymer systems recently identified through rational experimental-theoretical co-design. Our scalable and automated framework may be used for high-throughput theoretical screenings of combinatorial large design space to identify next-generation high energy density polymer materials.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.commatsci.2023.112388
The thermodynamic stability and growth kinetics of Pt-Sn phases are investigated by atomistic simulations utilizing a neural-network machine learning (NN-ML) interatomic potential. The physical properties of Pt-Sn crystalline phases described by the NN-ML interatomic potential, such as equation of states, formation energy convex hull, and phonon vibrational spectrum, are in in accord well with first-principles calculations and experimental data. The calculations of temperature dependent Gibbs free energies of the crystalline Pt-Sn phases by the NN-ML potential are in the efficiency of empirical interatomic potentials and accuracy of density functional theory (DFT). The developed NN-ML potential is also used to investigate the structures and dynamics of liquid phases of Pt-Sn alloys by molecular dynamics (MD) simulations. The crystallization of PtSn and Pt3Sn phases from the solid–liquid interface are also studied by MD simulations using the NN-ML potential. The results obtained from our studies provide useful insight into thermodynamics stability and growth kinetics of Pt-Sn binary phases.
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.commatsci.2023.112384
Zener pinning refers to the dispersion of fine particles which influences grain size distribution via movement of grain boundaries in a polycrystalline material. Grain size distribution in polycrystals has a significant impact on their properties including physical, chemical, mechanical, and optical to name a few. We explore the use of Phase-field modeling and machine-learning techniques to understand and improve the control of grain size distribution via Zener pinning in polycrystalline materials. We develop a machine learning model that determines the relative importance of various parameters to exercise microstructure control via Zener pinning. Our workflow combines high-throughput phase-field simulations and machine learning to address the computational bottlenecks associated with large-scale simulations as well as identify features necessary for microstructure control in polycrystals. A random forest (RF) regression model was developed to predict grain sizes based on five Phase-field model parameters, achieving an average prediction error of 0.72 nm for the training data and 1.44 nm for the test data. The importance of the input parameters is analyzed using the SHapley Additive exPlanations (SHAP) approach which reveals that diffusivity, volume fraction, and particle diameter are the most important parameters in determining the final grain size. These findings will allow us to select the best second-phase particles, optimize grain size distributions and thus design microstructures with the desired properties. The developed method is a highly versatile and generalizable approach that can be used to assess the combined effects of individual features in the presence of multiple variables.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, MECHANICAL 工程:机械3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.10 | 19 | Science Citation Index Expanded | Not |
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